molecular formula C19H22N2O3S B6562209 N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1091184-82-5

N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No. B6562209
CAS RN: 1091184-82-5
M. Wt: 358.5 g/mol
InChI Key: IJVGHDXISAMUJE-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide (also known as POMT) is an organosulfur compound that has been used extensively in scientific research due to its unique chemical structure and properties. It is a cyclic diamide that contains both a phenyl and thiophen ring, and is used as a model compound for studying the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology.

Scientific Research Applications

POMT has been studied extensively in scientific research due to its unique chemical structure and properties. It has been used as a model compound to study the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology. It has been shown to possess anti-inflammatory and anti-oxidant properties, and has been used in the development of drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of POMT is still not fully understood. However, it is believed that the sulfur-containing groups in the molecule interact with proteins and enzymes in the body, which can lead to changes in their function and activity. It has also been suggested that POMT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
POMT has been shown to possess anti-inflammatory and anti-oxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, and to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative damage and improve mitochondrial function. In addition, it has been found to have protective effects against liver damage caused by alcohol consumption.

Advantages and Limitations for Lab Experiments

POMT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solution. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. In addition, it is not very soluble in lipids, which can limit its use in studies involving cellular membranes.

Future Directions

The potential applications of POMT are still being explored. Some potential future directions include the development of drugs for the treatment of various diseases, the use of POMT as a drug delivery system, and the use of POMT in the development of biocatalysts for industrial applications. In addition, further research is needed to better understand the mechanism of action of POMT, and to explore its potential applications in other areas such as food science and cosmetics.

Synthesis Methods

POMT is synthesized via a two-step reaction involving the condensation of 4-phenyl-4-oxazole-2-carboxylic acid and thiophene-2-carboxylic acid. First, the two carboxylic acids are reacted in aqueous solution to form a cyclic imide, which is then converted to POMT via a catalytic hydrogenation reaction. The reaction is carried out in aqueous solution at a temperature of 60°C, and the yield of POMT is typically around 80%.

properties

IUPAC Name

N'-[(4-phenyloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-17(20-13-16-7-4-12-25-16)18(23)21-14-19(8-10-24-11-9-19)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGHDXISAMUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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